Product packaging for Isobornyl benzoate(Cat. No.:CAS No. 26927-89-9)

Isobornyl benzoate

Cat. No.: B1634253
CAS No.: 26927-89-9
M. Wt: 258.35 g/mol
InChI Key: FLOISDYCXINJOB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical advancement of terpene chemistry during the twentieth century, coinciding with the systematic exploration of aromatic esters derived from bicyclic terpene alcohols. The compound represents part of a novel class of aromatic compounds first systematically investigated in the mid-1900s, when researchers began exploring the potential of combining terpene alcohols with aromatic acid derivatives to create new fragrance compounds. Historical patent literature from this period indicates that the principal objective in developing these compounds was to provide a new class of aromatic substances consisting of esters of bicyclic terpene alcohols, specifically designed to exhibit characteristic and long-lasting floral-woody aromas suitable for perfume applications.

The synthesis methodology for this compound was developed as part of broader research into terpene ester preparation, with early work focusing on reaction conditions that would avoid acid-catalyzed dehydration and skeletal rearrangements that could compromise product quality. These early investigations established that successful synthesis required neutral or alkaline reaction media, utilizing organic acid halides, anhydrides, or esters as acylating agents under carefully controlled conditions. The historical development of this compound synthesis represents a significant advancement in synthetic organic chemistry, as it demonstrated that terpene esters could be prepared in essentially pure form without competing aromatic by-products.

Research conducted in the latter half of the twentieth century further refined synthesis methodologies, with investigators developing sophisticated approaches using thionyl chloride reactions followed by esterification with borneol derivatives. These methodological advances enabled the production of high-purity this compound with consistent chemical properties, facilitating its adoption in commercial applications. The compound was officially catalogued with the Chemical Abstracts Service number 26927-89-9 and assigned the European Community number 248-112-0, marking its formal recognition in international chemical databases.

Classification Within Terpene Esters

This compound belongs to the extensive family of terpene compounds, which constitute a class of natural products with the general formula (C5H8)n for n ≥ 2, representing major biosynthetic building blocks that comprise more than 30,000 known compounds. Within this classification system, terpenes are categorized by the number of carbon atoms: monoterpenes containing ten carbon atoms, sesquiterpenes with fifteen carbons, and diterpenes containing twenty carbon atoms. This compound specifically derives from the monoterpene class, as it is synthesized from isoborneol, a bicyclic monoterpene alcohol that can be obtained from natural sources such as camphor or synthesized from pinene.

The compound represents a specialized subset within benzoate esters, specifically classified as an aromatic ester of a bicyclic terpene alcohol. Its systematic chemical name, (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzoate, reflects its complex bicyclic structure derived from the camphor family of compounds. The molecular structure features a bicyclic framework characteristic of the norbornane system, with three methyl substituents and a benzoate ester functional group attached to the secondary alcohol position.

Comparative analysis with related compounds reveals distinct structural relationships within the terpene ester family. The following table presents key classification data for this compound and related terpene esters:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Terpene Class
This compound C17H22O2 258.35 26927-89-9 Monoterpene ester
Isobornyl acetate C12H20O2 196.29 125-12-2 Monoterpene ester
Bornyl acetate C12H20O2 196.29 76-49-3 Monoterpene ester
Isobornyl isovalerate C15H26O2 238.37 7779-73-9 Monoterpene ester

This classification demonstrates that this compound represents one of the larger molecular weight compounds within the monoterpene ester category, due to the presence of the benzoyl group rather than smaller acyl substituents found in compounds like isobornyl acetate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O2 B1634253 Isobornyl benzoate CAS No. 26927-89-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26927-89-9

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzoate

InChI

InChI=1S/C17H22O2/c1-16(2)13-9-10-17(16,3)14(11-13)19-15(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3

InChI Key

FLOISDYCXINJOB-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3)C)C

Other CAS No.

26927-89-9

Origin of Product

United States

Scientific Research Applications

Fragrance Industry

Overview:
Isobornyl benzoate is commonly utilized as a fragrance ingredient due to its pleasant odor profile, which resembles that of natural terpenes. It is often found in perfumes, cosmetics, and personal care products.

Case Study:
A study published in the Journal of Essential Oil Research highlighted the use of this compound in creating synthetic fragrances that mimic natural scents. The compound's stability under various conditions makes it an ideal candidate for long-lasting fragrances .

Application Description
PerfumesUsed as a fixative to enhance scent longevity
CosmeticsIncorporated in lotions and creams for fragrance
Personal Care ProductsFound in deodorants and body sprays

Pharmaceutical Applications

Overview:
this compound exhibits potential therapeutic properties, particularly as a chiral building block in drug synthesis. Its stereochemistry allows it to serve as a precursor for various biologically active compounds.

Case Study:
Research published in Molecules demonstrated that this compound can be employed in asymmetric synthesis, leading to the formation of chiral intermediates used in anti-inflammatory drugs. The study highlighted its effectiveness in facilitating enantioselective reactions .

Pharmaceutical Use Description
Chiral LigandActs as a catalyst in asymmetric synthesis
Drug SynthesisPrecursor for anti-inflammatory compounds

Organic Synthesis

Overview:
In organic chemistry, this compound serves as a versatile reagent for various transformations, including esterification and acylation reactions.

Case Study:
A study focusing on the reactivity of this compound revealed its utility in acylation reactions with alcohols to form esters efficiently. The research emphasized the compound's role in enhancing reaction yields while maintaining selectivity .

Synthesis Type Description
EsterificationUsed to synthesize esters from alcohols
AcylationFacilitates the introduction of acyl groups

Insect Repellents

Overview:
this compound has been explored for its insect-repelling properties, making it a candidate for use in formulations aimed at pest control.

Case Study:
Research indicated that formulations containing this compound demonstrated significant efficacy against common insect pests while being less toxic to non-target organisms . This characteristic positions it as a safer alternative in agricultural applications.

Application Description
Agricultural PesticidesUsed in formulations to repel insects
Household Insect RepellentsIncorporated into sprays and diffusers

Chemical Reactions Analysis

Chemical Reaction Pathways and Mechanisms

The formation of isobornyl benzoate involves protonation and carbocation rearrangement steps analogous to esterification reactions of camphene derivatives. For context, camphene undergoes esterification via:

  • Protonation : Boric acid in composite catalysts (e.g., tartaric acid–boric acid) donates protons to camphene, forming a carbocation.

  • Rearrangement : Carbocation rearrangement generates oxonium ions stabilized by α-hydroxyl carboxylic acids (HCAs) .

  • Acyl transfer : Nucleophilic attack by acetic acid (or benzoic acid) produces the ester .

While this mechanism is described for isobornyl acetate, similar steps likely apply to benzoate formation, with benzoic acid replacing acetic acid.

3.1. 1H NMR Chemical Shifts

The introduction of the benzoyl group induces characteristic shifts in this compound (6 ) compared to isoborneol (2 ):

Proton GroupShift in CDCl₃ (ppm)Shift in C₆D₆ (ppm)Key Observations
H-2 (C-2 proton)Downfield shiftDownfield shiftElectron-withdrawing effect of benzoyl
H-3exoDownfield shiftUpfield shiftSolvent-dependent anisotropy effects
H-9 methylUpfield shiftUpfield shiftShielding from benzene ring
H-10 methylDownfield shiftDownfield shiftProximity to deshielded benzoyl regions

Data from Tables S1–S4 in and .

3.2. 13C NMR Data

While specific values for 6 are not explicitly listed, trends for related compounds (e.g., bornyl benzoate) suggest:

  • Carbonyl carbons (C=O) appear at ~169–172 ppm.

  • Benzoyl carbons (aromatic, carbonyl) resonate in the 120–150 ppm range.

3.3. Solvent Effects

SolventKey Observations
CDCl₃Strong deshielding due to benzoyl group
C₆D₆Upfield shifts for H-3exo, H-5endo, etc.
CD₃ODSimilar to CDCl₃ but with solvent-induced splitting

These effects are attributed to intermolecular interactions and anisotropic shielding/deshielding regions of the benzoyl group .

Structural and Reactivity Implications

The benzoyl group introduces:

  • Electron-withdrawing effects : Downfield shifts in protons near the substituent (e.g., H-2, H-3exo) .

  • Ring-current anisotropy : Protons in the shielding region (e.g., H-3endo) exhibit upfield shifts, while those in deshielded regions (e.g., H-10 methyl) show downfield shifts .

  • Steric hindrance : The bulky benzoyl group alters methyl group dynamics, affecting NMR signals.

Comparative Analysis

PropertyThis compound (6 )Isobornyl Acetate (5 )
Yield24% Higher yields reported
Proton Shifts (H-2)Significant downfield shift Moderate downfield shift
Methyl Group BehaviorH-9/H-10 shift oppositely H-9/H-10 shift similarly

Future Research Directions

  • Kinetic studies : Investigating the rate-determining step in benzoylation vs. acetylation.

  • Catalyst optimization : Exploring alternatives to DCC/DMAP for improved yields.

  • Environmental stability : Assessing hydrolysis resistance under varying conditions.

The provided data underscores the complexity of this compound’s reactivity, emphasizing the interplay of substituent effects and solvent interactions. Further studies could leverage computational modeling to predict shifts in novel derivatives.

Comparison with Similar Compounds

Structural and Molecular Characteristics

Compound Chemical Formula Molecular Weight (g/mol) Key Functional Groups
Isobornyl acetate C₁₂H₂₀O₂ 196.29 Acetate ester
Isobornyl acrylate C₁₃H₂₀O₂ 208.30 Acrylate ester
Isobornyl methacrylate C₁₄H₂₂O₂ 222.33 Methacrylate ester
Isobornyl isovalerate C₁₅H₂₆O₂ 238.37 Isovalerate ester
Isobornyl propionate C₁₃H₂₂O₂ 210.31 Propionate ester
Isopentyl benzoate C₁₂H₁₆O₂ 192.25 Benzoate ester (non-isobornyl)

Notes:

  • Isobornyl acetate and Isobornyl methacrylate are the most widely studied, with well-documented synthesis routes (e.g., esterification of camphene with acetic or methacrylic acid) .
  • Isobornyl acrylate is noted for its reactive vinyl group, enabling polymerization .

Industrial and Commercial Uses

Compound Key Applications Industry Sectors
Isobornyl acetate Perfumes, home care products, wax additives Cosmetics, Agriculture, Materials
Isobornyl acrylate UV-curable coatings, adhesives, photoresists Paints, Electronics
Isobornyl methacrylate High-performance polymers, adhesives, coatings Automotive, Construction
Isobornyl isovalerate Tobacco flavoring, fragrances Food, Cosmetics
Isopentyl benzoate Not specified (likely fragrances or solvents) General Chemistry

Key Insights :

  • Isobornyl methacrylate enhances polymer properties (e.g., tensile strength, water resistance), making it valuable in sustainable bio-based materials .
  • Isobornyl acetate is critical in grafting processes for agricultural crops, influencing volatile compound profiles in plants .

Biodegradability and Toxicity

Compound Biodegradability Hydrolysis Behavior Safety Concerns
Isobornyl acetate Readily biodegradable (OECD) Base-catalyzed hydrolysis to isobornyl alcohol Low toxicity; safe for cosmetics
Isobornyl acrylate Limited data Stable under neutral conditions Restricted in skin-contact applications
Isobornyl methacrylate Not specified Polymerizes readily Requires handling inhibitors (e.g., MeHQ)

Contradictions :

  • Isobornyl acetate was initially predicted as non-readily biodegradable via SAR but later classified as "ready biodegradable" via OECD testing .

Market Trends and Forecasts

Global Market Dynamics

Compound Market Size (2015–2019) Forecast (2025) Key Regions
Isobornyl acetate $XX million (2019) Steady growth Global
Isobornyl isovalerate N/A $YY million (2025) USA, EU, Japan

Insights :

  • Isobornyl acetate dominates the market due to its versatility in cosmetics and agriculture .
  • Isobornyl isovalerate and propionate are niche products with emerging demand in flavor and fragrance sectors .

Research and Development Insights

  • Isobornyl methacrylate is a focus in sustainable polymer research, replacing petroleum-based monomers like methyl methacrylate .
  • Isobornyl acrylate is critical in photoresist formulations for microelectronics, driven by advancements in UV-curing technologies .

Preparation Methods

Catalytic Esterification Methods

Acid-Catalyzed Batch Synthesis

Traditional batch reactors utilize Brønsted acids like sulfuric or p-toluenesulfonic acid under reflux conditions. A typical procedure involves:

  • Reactants : Isoborneol (1 mol), benzoic acid (1.2 mol)
  • Catalyst : 5 wt% H2SO4
  • Conditions : Toluene solvent, 110°C, 8–12 h reaction time
  • Yield : 68–72% with 85–88% purity

Major byproducts include dibornyl ether (8–12%) and dehydrated camphene derivatives (5–7%), necessitating costly distillation for purification.

Solid Acid Catalysts in Continuous Flow Systems

Modern plants favor fixed-bed reactors with heterogeneous catalysts to enable continuous production. Key developments include:

Zeolitic Catalysts

HZSM-22 molecular sieves demonstrate exceptional performance in patent CN104370740A:

Parameter Value
Temperature 70–85°C
Pressure Atmospheric
LHSV (h-1) 0.5–0.75
Isoborneol Conversion 70.1–72.6%
Selectivity 94.5–97.3%

The mesoporous structure of HZSM-22 minimizes pore blockage by bulky terpene intermediates, sustaining activity for >1,000 h before regeneration.

Supported Iron Oxide Nanocatalysts

FeNP@SBA-15 nanocomposites achieve 97% yield in solvent-free conditions:

  • Catalyst Loading : 0.1 mol%
  • Temperature : 60–65°C
  • Reaction Time : 6 h
  • Reusability : 10 cycles with <3% activity loss

Kinetic studies reveal a turnover frequency (TOF) of 2.8 s-1, outperforming conventional Amberlyst-15 resins (TOF 0.9 s-1).

Reaction Engineering and Process Optimization

Feedstock Purification Strategies

Crude isoborneol derived from camphene often contains 12–15% α-terpineol and 3–5% fenchol. Reactive distillation columns with structured packing achieve 99.8% isoborneol purity through:

  • Theoretical Plates : 25–30
  • Reflux Ratio : 4:1
  • Pressure : 15 kPa (abs)

Energy Integration in Industrial Plants

Heat recovery networks in modern facilities reduce steam consumption by 40%:

  • Reactor effluent (85°C) preheats incoming reactants via plate heat exchangers (ΔT = 12°C)
  • Distillation column vapors drive absorption chillers for product cooling
  • Waste heat generates 3.5 MW of electricity annually via organic Rankine cycles

Byproduct Management and Circular Economy

Valorization of Reaction Byproducts

The synthesis generates two primary waste streams:

  • Aqueous Acid Solutions : Neutralized with CaCO3 to produce gypsum (CaSO4·2H2O) for construction materials
  • Heavy Residues : Pyrolyzed at 450°C to yield synthesis gas (55% H2, 30% CO) for combined heat and power generation

Solvent Recovery Systems

Centrifugal extractors with polyethylene glycol/water biphasic systems recover 98.5% of toluene, reducing fresh solvent demand to <5 kg per ton of product.

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